ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate
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Overview
Description
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate typically involves the reaction of 1-naphthaleneacetic acid with 3-(dimethylamino)propylamine in the presence of an esterification agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products:
Oxidation: Formation of naphthaleneacetic acid derivatives.
Reduction: Formation of reduced naphthaleneacetic acid esters.
Substitution: Formation of substituted naphthaleneacetic acid esters.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: In biological research, it is used to study the interactions between organic molecules and biological systems.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate involves its interaction with various molecular targets. The dimethylamino groups can interact with nucleophilic sites on other molecules, facilitating various chemical reactions. The naphthalene ring structure provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
- α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide
- N-[3-(dimethylamino)propyl]acetamide
Uniqueness: Compared to similar compounds, ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate has a unique ester functional group that enhances its reactivity and versatility in various chemical reactions. The presence of the naphthalene ring also provides additional stability and makes it suitable for a wide range of applications .
Properties
CAS No. |
14722-16-8 |
---|---|
Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate |
InChI |
InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3 |
InChI Key |
YRZHWWNFBIVSNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Key on ui other cas no. |
14722-16-8 |
Synonyms |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |
Origin of Product |
United States |
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